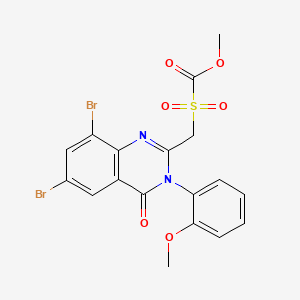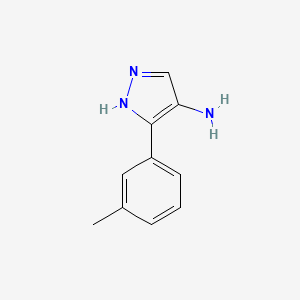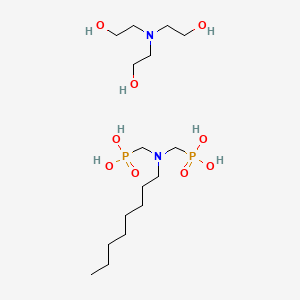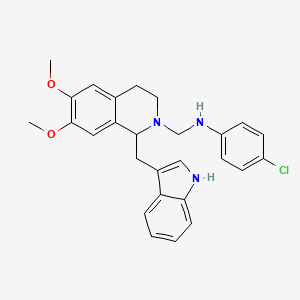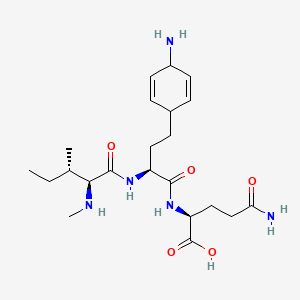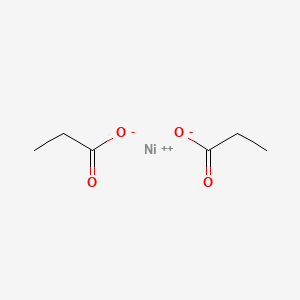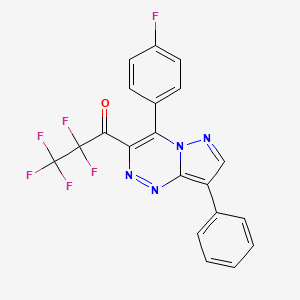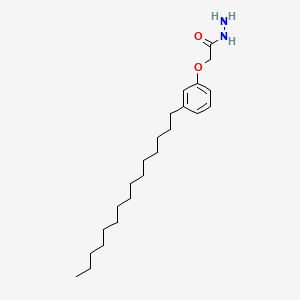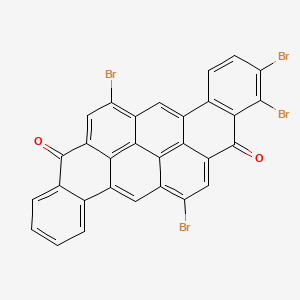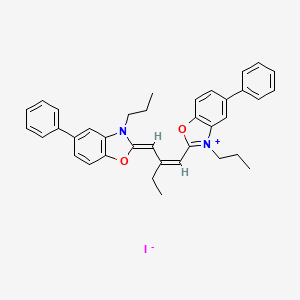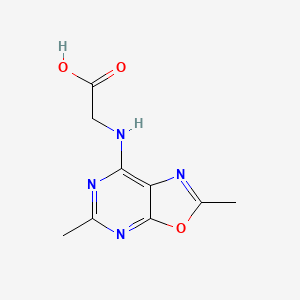
3-Octen-2-ol, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octen-2-ol, (Z)-: is an organic compound with the molecular formula C8H16O . It is a type of unsaturated alcohol, specifically an enol, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain, and a hydroxyl group attached to the second carbon. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Octen-2-ol, (Z)- can be achieved through various synthetic routes. One common method involves the hydroboration-oxidation of 1-octyne. This process includes the addition of borane (BH3) to the triple bond of 1-octyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields 3-Octen-2-ol, (Z)- with high regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of 3-Octen-2-ol, (Z)- often involves the isomerization of 1-octene in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness. The isomerization process can be catalyzed by transition metal complexes, such as those containing palladium or rhodium, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Octen-2-ol, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-octen-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-octen-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: SOCl2 or phosphorus tribromide (PBr3) in an inert atmosphere.
Major Products Formed:
Oxidation: 3-Octen-2-one
Reduction: 3-Octanol
Substitution: 3-Octen-2-yl chloride
Scientific Research Applications
3-Octen-2-ol, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in pheromone signaling in insects and its potential use in pest control.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.
Mechanism of Action
The mechanism of action of 3-Octen-2-ol, (Z)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to olfactory receptors, influencing the perception of odors.
Pathways Involved: The binding of 3-Octen-2-ol, (Z)- to olfactory receptors activates G protein-coupled receptor (GPCR) pathways, leading to the activation of intracellular signaling cascades that result in the perception of smell.
Comparison with Similar Compounds
1-Octen-3-ol: Another unsaturated alcohol with a similar structure but differing in the position of the double bond and hydroxyl group.
3-Octen-2-one: The oxidized form of 3-Octen-2-ol, (Z)-.
3-Octanol: The reduced form of 3-Octen-2-ol, (Z)-.
Uniqueness: 3-Octen-2-ol, (Z)- is unique due to its specific (Z)-configuration, which influences its physical properties and reactivity. This configuration can affect its boiling point, solubility, and interaction with biological targets, making it distinct from its (E)-isomer and other similar compounds.
Properties
CAS No. |
69668-89-9 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-oct-3-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6- |
InChI Key |
YJJIVDCKSZMHGZ-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\C(C)O |
Canonical SMILES |
CCCCC=CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


